N-(2-methoxybenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
CAS No.:
Cat. No.: VC15146867
Molecular Formula: C19H22N6O2
Molecular Weight: 366.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H22N6O2 |
|---|---|
| Molecular Weight | 366.4 g/mol |
| IUPAC Name | N-[(2-methoxyphenyl)methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C19H22N6O2/c1-27-16-5-3-2-4-15(16)12-20-19(26)14-8-10-24(11-9-14)18-7-6-17-22-21-13-25(17)23-18/h2-7,13-14H,8-12H2,1H3,(H,20,26) |
| Standard InChI Key | BLDBECSPTAYIQI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a triazolo[4,3-b]pyridazine ring system fused to a piperidine moiety at position 6, with a carboxamide linker connecting to an N-(2-methoxybenzyl) group. Key structural attributes include:
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Triazolo-pyridazine core: A bicyclic system with nitrogen atoms at positions 1, 2, and 4, enabling hydrogen bonding with kinase ATP pockets .
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Piperidine-carboxamide bridge: Introduces conformational rigidity and enhances blood-brain barrier permeability.
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2-Methoxybenzyl substitution: The methoxy group at the ortho position modulates electronic effects and metabolic stability .
Table 1: Molecular Properties
Spectroscopic Characterization
The Standard InChI key (BLDBECSPTAYIQI-UHFFFAOYSA-N) confirms stereochemical uniqueness. Nuclear magnetic resonance (NMR) data for analogous compounds show:
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¹H NMR: Aromatic protons at δ 7.2–8.1 ppm (triazolo-pyridazine), methoxy singlet at δ 3.8 ppm, and piperidine methylenes at δ 2.4–3.2 ppm .
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¹³C NMR: Carbonyl resonance at δ 170 ppm (carboxamide), quaternary carbons in the triazolo-pyridazine system at δ 145–155 ppm .
Synthesis and Optimization
Retrosynthetic Analysis
The synthesis involves three key fragments:
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Triazolo[4,3-b]pyridazin-6-amine: Prepared via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones .
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Piperidine-4-carboxylic acid: Protected as the tert-butoxycarbonyl (Boc) derivative for coupling .
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2-Methoxybenzyl chloride: Generated by chlorination of 2-methoxybenzyl alcohol .
Fragment Coupling (Boc Strategy)
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Boc Protection: Piperidine-4-carboxylic acid reacts with di-tert-butyl dicarbonate in dichloromethane (DCM) with triethylamine, yielding N-Boc-piperidine-4-carboxylic acid (99% purity) .
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Amide Bond Formation: The Boc-protected acid couples with triazolo-pyridazin-6-amine using HATU/DIEA in DMF, followed by Boc deprotection with TFA .
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N-Alkylation: The free amine reacts with 2-methoxybenzyl chloride in acetonitrile at 60°C (72% yield).
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, Et₃N, DCM, 0°C → RT | 99% |
| Amide Coupling | HATU, DIEA, DMF, 12 h | 85% |
| N-Alkylation | 2-Methoxybenzyl Cl, K₂CO₃, ACN | 72% |
Purification and Analysis
Crude product purification employs silica gel chromatography (CHCl₃:MeOH 95:5) followed by recrystallization from ethanol/water. Purity >98% is confirmed via HPLC (C18 column, 0.1% TFA/acetonitrile gradient) .
Biological Activity and Mechanism of Action
Kinase Inhibition Profile
The compound exhibits dual inhibition of:
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c-Met kinase (IC₅₀ = 0.163 ± 0.01 μM): Disrupts HGF-mediated signaling, suppressing tumor invasion .
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Pim-1 kinase (IC₅₀ = 0.283 ± 0.01 μM): Blocks cell cycle progression at G1/S phase .
Table 3: Inhibitory Activity Comparison
| Compound | c-Met IC₅₀ (μM) | Pim-1 IC₅₀ (μM) |
|---|---|---|
| 4g (Target) | 0.163 ± 0.01 | 0.283 ± 0.01 |
| Foretinib | 0.034 | >10 |
| SGI-1776 | >10 | 0.007 |
Cytotoxicity in Cancer Cell Lines
In the NCI-60 panel, the compound shows broad-spectrum activity:
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Breast Cancer: MDA-MB-231 cells show 63% apoptosis induction via caspase-3 activation .
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Resistance Profile: Retains potency against cisplatin-resistant ovarian carcinoma (A2780-CisR, GI₅₀ = 0.89 μM) .
Therapeutic Applications and Clinical Outlook
Oncology Indications
Preclinical data support development for:
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c-Met-Driven Tumors: Papillary renal cell carcinoma and glioblastoma multiforme .
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Pim-1-Overexpressing Cancers: Castration-resistant prostate cancer and diffuse large B-cell lymphoma .
Combination Strategies
Synergy observed with:
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